S-Geranylgeranyl-L-glutathione
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Overview
Description
S-Geranylgeranyl-L-glutathione: is a biomolecule that has garnered significant interest due to its role as a ligand for the P2RY8 receptor. This compound is a conjugate of glutathione and geranylgeranyl, an isoprenoid derived from the mevalonate pathway. It is detectable in lymphoid tissues and plays a crucial role in the regulation of immune cell migration and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Geranylgeranyl-L-glutathione involves a multi-step biochemical fractionation procedure. The process typically includes the conjugation of geranylgeranyl to glutathione through a series of reactions that ensure the correct stereochemistry and functional group placement .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: S-Geranylgeranyl-L-glutathione undergoes various chemical reactions, including hydrolysis and oxidation. The compound can be hydrolyzed by gamma-glutamyltransferase-5 (GGT5) to produce S-geranylgeranyl-L-cysteinylglycine and L-glutamate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include water for hydrolysis and various oxidizing agents for oxidation reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products: The major products formed from the hydrolysis of this compound are S-geranylgeranyl-L-cysteinylglycine and L-glutamate .
Scientific Research Applications
Chemistry: In chemistry, S-Geranylgeranyl-L-glutathione is used as a model compound to study the behavior of isoprenoid-glutathione conjugates and their interactions with various receptors and enzymes .
Biology: In biological research, this compound is significant for its role in immune cell regulation. It acts as a ligand for the P2RY8 receptor, influencing the migration and function of germinal center B cells and T follicular helper cells .
Medicine: In medicine, this compound is studied for its potential therapeutic applications in treating immune-related disorders and certain types of cancer, particularly those involving germinal center B cells .
Industry: In the industrial sector, the compound’s role in the mevalonate pathway makes it a target for the development of new drugs and therapeutic agents that can modulate this pathway .
Mechanism of Action
S-Geranylgeranyl-L-glutathione exerts its effects by binding to the P2RY8 receptor, a G protein-coupled receptor. This binding promotes the internalization of the receptor and inhibits the migration of P2RY8-expressing cells. The compound is actively transported by ABCC1 and catabolized by GGT5, which regulates its concentration and activity in tissues .
Comparison with Similar Compounds
S1P (Sphingosine-1-phosphate): Another lipid signaling molecule involved in immune cell migration.
Geranylgeranyl pyrophosphate: A precursor in the mevalonate pathway with roles in protein prenylation.
Glutathione: A tripeptide involved in cellular detoxification and antioxidant defense
Uniqueness: S-Geranylgeranyl-L-glutathione is unique due to its dual role as a glutathione conjugate and an isoprenoid derivative. This dual functionality allows it to participate in both detoxification processes and signaling pathways, making it a versatile molecule in biological systems .
Properties
Molecular Formula |
C30H49N3O6S |
---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H49N3O6S/c1-21(2)9-6-10-22(3)11-7-12-23(4)13-8-14-24(5)17-18-40-20-26(29(37)32-19-28(35)36)33-27(34)16-15-25(31)30(38)39/h9,11,13,17,25-26H,6-8,10,12,14-16,18-20,31H2,1-5H3,(H,32,37)(H,33,34)(H,35,36)(H,38,39)/b22-11+,23-13+,24-17+/t25-,26-/m0/s1 |
InChI Key |
BAJIBEVLRWVBAZ-DPRMOSMCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C)C)C)C |
Origin of Product |
United States |
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